molecular formula C14H12O3 B595056 BENZILIC-D10 ACID (RINGS-D10) CAS No. 1219799-12-8

BENZILIC-D10 ACID (RINGS-D10)

Cat. No.: B595056
CAS No.: 1219799-12-8
M. Wt: 238.308
InChI Key: UKXSKSHDVLQNKG-LHNTUAQVSA-N
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Description

Benzilic-D10 Acid (Rings-D10): is a deuterated form of benzilic acid, where the aromatic rings are fully deuterated. This compound is primarily used in research and analytical applications due to its unique isotopic labeling, which allows for detailed studies in various scientific fields .

Mechanism of Action

Target of Action

Benzilic-D10 Acid (Rings-D10) is a type of 1,2-diketone Diketones are known to interact with various biological macromolecules, playing significant roles in numerous biochemical reactions .

Mode of Action

The Benzilic-D10 Acid (Rings-D10) undergoes a process known as the Benzilic Acid Rearrangement . This rearrangement involves the conversion of a 1,2-diketone into a carboxylic acid . The conditions for this reaction are deceptively simple, involving hydroxide followed by an acid quench, leading to the migration of a benzene ring . This mechanism is relatively straightforward .

Biochemical Pathways

The Benzilic Acid Rearrangement is a powerful synthetic tool for accessing significant biologically active molecules . The reaction is both catalytic (generally Lewis acid) and stereoselective . It has been used in the synthesis of various biologically active molecules, including syn and anti-hydroxy-iso-evoninic acids, α-hydroxy-α-perfluoroalkyl esters, selective nonsteroidal mineralocorticoid receptor antagonists, Geldanamycin type polyketides, and (−)-isatisine A .

Pharmacokinetics

The pharmacokinetics of a drug molecule generally involves its absorption, distribution, metabolism, and excretion . These properties significantly impact the bioavailability of the drug .

Result of Action

The benzilic acid rearrangement, which this compound undergoes, is known to result in the formation of carboxylic acid from a 1,2-diketone . This rearrangement can lead to the migration of a benzene ring .

Action Environment

It’s known that the benzilic acid rearrangement occurs readily under strongly acidic conditions . This suggests that the pH of the environment could influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzilic-D10 Acid (Rings-D10) typically involves the benzilic acid rearrangement. This reaction converts a 1,2-diketone into a carboxylic acid under basic conditions. The process involves the following steps :

    Starting Material: Benzil (fully deuterated on the aromatic rings).

    Reagents: Potassium hydroxide (KOH) in an aqueous medium.

    Conditions: The reaction mixture is heated to promote the rearrangement.

    Product Isolation: The resulting Benzilic-D10 Acid is isolated by acidification and subsequent purification.

Industrial Production Methods: While specific industrial methods for producing Benzilic-D10 Acid (Rings-D10) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzilic-D10 Acid (Rings-D10) undergoes several types of chemical reactions, including:

    Oxidation: Conversion to benzilquinone under strong oxidizing conditions.

    Reduction: Reduction to benzilic alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Formation of esters and amides through reactions with alcohols and amines, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alcohols or amines in the presence of acid catalysts or coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products:

Scientific Research Applications

Benzilic-D10 Acid (Rings-D10) is extensively used in scientific research due to its isotopic labeling. Some key applications include:

Comparison with Similar Compounds

    Benzilic Acid: The non-deuterated form of Benzilic-D10 Acid.

    Mandelic Acid: Another α-hydroxy acid with a phenyl group, but with different reactivity and applications.

    Phenylacetic Acid: Similar structure but lacks the hydroxyl group on the α-carbon.

Uniqueness: Benzilic-D10 Acid (Rings-D10) is unique due to its deuterated aromatic rings, which provide distinct advantages in isotopic labeling studies. This allows for more precise tracking and analysis in various scientific applications .

Properties

CAS No.

1219799-12-8

Molecular Formula

C14H12O3

Molecular Weight

238.308

IUPAC Name

2-hydroxy-2,2-bis(2,3,4,5,6-pentadeuteriophenyl)acetic acid

InChI

InChI=1S/C14H12O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H,(H,15,16)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

UKXSKSHDVLQNKG-LHNTUAQVSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O

Synonyms

BENZILIC-D10 ACID (RINGS-D10)

Origin of Product

United States

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